molecular formula C6H7NOS B7795177 N-methylthiophene-3-carboxamide CAS No. 59906-38-6

N-methylthiophene-3-carboxamide

Cat. No.: B7795177
CAS No.: 59906-38-6
M. Wt: 141.19 g/mol
InChI Key: GIKWERIUUJADFI-UHFFFAOYSA-N
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Description

N-Methylthiophene-3-carboxamide: is a heterocyclic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocycles that exhibit a range of biological and chemical properties, making them valuable in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with thiophene-3-carboxylic acid or its derivatives.

  • Reaction Steps: The carboxylic acid group is first converted to an acid chloride using reagents like thionyl chloride. The resulting acid chloride is then reacted with methylamine to form this compound.

  • Industrial Production Methods: On an industrial scale, the process involves optimizing reaction conditions to achieve high yield and purity, often using continuous flow reactors and advanced purification techniques.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form various oxidized derivatives, such as N-methylthiophene-3-carboxylic acid.

  • Reduction: Reduction reactions can convert the carboxamide group to an amine, resulting in N-methylthiophene-3-amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom in the thiophene ring can be substituted with other groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

  • Substitution: Nucleophiles such as halides or alkyl groups can be introduced using appropriate reaction conditions.

Major Products Formed:

  • Oxidation Products: N-methylthiophene-3-carboxylic acid.

  • Reduction Products: N-methylthiophene-3-amine.

  • Substitution Products: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-methylthiophene-3-carboxamide is used as a building block in organic synthesis, particularly in the construction of more complex thiophene derivatives. Biology: It has shown potential as a bioactive compound in drug discovery, with applications in developing new therapeutic agents. Medicine: Research indicates its utility in designing drugs targeting various diseases, including cancer and bacterial infections. Industry: The compound is used in material science for the development of advanced materials with unique properties.

Mechanism of Action

The mechanism by which N-methylthiophene-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

  • 2-Amino-N-methylthiophene-3-carboxamide: Contains an additional amino group compared to N-methylthiophene-3-carboxamide.

  • 4-Bromo-N-methylthiophene-3-carboxamide: Features a bromine atom at the 4-position of the thiophene ring.

  • 2-Methylthiophene-3-carboxamide: Has a methyl group at the 2-position of the thiophene ring.

Uniqueness: this compound is unique due to its specific structural features and the resulting chemical and biological properties. Its applications in drug discovery and material science highlight its importance compared to similar compounds.

Properties

IUPAC Name

N-methylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-7-6(8)5-2-3-9-4-5/h2-4H,1H3,(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKWERIUUJADFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CSC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00878908
Record name 3-Thiophencarboxamide,N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59906-38-6
Record name N-Methyl-3-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59906-38-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiophencarboxamide,N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00878908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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